molecular formula C23H23NO2 B12593862 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide CAS No. 648924-69-0

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide

Cat. No.: B12593862
CAS No.: 648924-69-0
M. Wt: 345.4 g/mol
InChI Key: GQTKDEDBSIKYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is a complex organic compound characterized by its biphenyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide typically involves the condensation of a biphenyl derivative with a benzamide precursor. One common method involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-3-(propan-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is unique due to its combination of biphenyl, hydroxyl, and benzamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

648924-69-0

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide

InChI

InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26)

InChI Key

GQTKDEDBSIKYNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.